Olivil

Description

Structure

3D Structure

Properties

IUPAC Name |

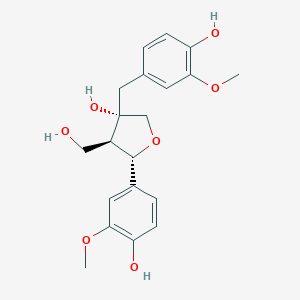

(3S,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-25-17-7-12(3-5-15(17)22)9-20(24)11-27-19(14(20)10-21)13-4-6-16(23)18(8-13)26-2/h3-8,14,19,21-24H,9-11H2,1-2H3/t14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHIKUCXNBQDEM-JSNMRZPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2955-23-9 | |

| Record name | Olivil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLIVIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P22CU5PR9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Olivil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Olivil lignan chemical structure and properties

An In-depth Technical Guide to the Lignan Olivil: Chemical Structure, Properties, and Biological Significance

Introduction

Lignans represent a vast class of phenolic compounds found throughout the plant kingdom, formed by the dimerization of two phenylpropanoid units.[1] Among these, this compound stands out as a characteristic tetrahydrofuran lignan, primarily isolated from species within the Oleaceae family, most notably the olive tree (Olea europaea L.).[2][3] First isolated in 1833, its complex structure and potential bioactivities have made it a subject of interest for chemists, pharmacologists, and drug development professionals.[3] This guide provides a comprehensive technical overview of this compound, delving into its chemical architecture, physicochemical properties, natural origins, biological activities, and the analytical methodologies essential for its study.

Part 1: Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's function begins with a precise characterization of its structure and physical attributes.

Chemical Identity

This compound is a lignan distinguished by a central tetrahydrofuran ring. Its systematic name, reflecting its complex stereochemistry, is [2S-(2a,3b,4a)]-Tetrahydro-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol.[3] The IUPAC nomenclature further defines its absolute configuration as (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol.[4]

Physicochemical Data

The physical properties of this compound are critical for its extraction, purification, and formulation. Quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [3] |

| Melting Point | 118-120°C (Monohydrate); 142-143°C (Anhydrous) | [3] |

| Optical Rotation | [α]D¹² = -127° | [3] |

| Solubility | Soluble in hot water, alcohol, acetic acid, fatty oils | [3] |

Part 2: Natural Occurrence and Biosynthesis

Natural Sources

This compound is predominantly found in the gum-resin and leaves of the olive tree (Olea europaea L.).[2][3] Its presence is a key contributor to the rich phytochemical profile of olive products. Beyond the olive, this compound has also been identified in other plant species, including Stereospermum tetragonum and Stereospermum colais.[4]

Biosynthesis Pathway

Lignans are synthesized via the phenylpropanoid pathway, a fundamental metabolic route in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce monolignols, such as coniferyl alcohol. The critical step in lignan formation is the oxidative coupling of two monolignol units. The diagram below illustrates this generalized pathway, which leads to the diverse array of lignan structures, including the tetrahydrofuran core of this compound.

Caption: Generalized biosynthesis pathway of lignans like this compound.

Part 3: Biological and Pharmacological Properties

The interest in this compound is largely driven by its potential health benefits, which are situated within the broader context of the well-documented effects of olive polyphenols.

Antioxidant Activity

As a phenolic compound, this compound possesses inherent antioxidant capabilities. It exhibits weak direct radical-scavenging activity against DPPH, with a reported EC₅₀ of 176 μM.[2] The antioxidant potential of lignans is closely tied to their chemical structure. Studies involving the chemical synthesis of this compound-type lignans have revealed that the presence of a tertiary hydroxy group tends to reduce the overall antioxidant activity compared to other tetrahydrofuran lignans.[7][8] This insight is crucial for the rational design of novel antioxidant compounds based on the lignan scaffold.

Anti-Inflammatory and Neuroprotective Potential

Chronic inflammation and oxidative stress are key drivers of many chronic diseases, including neurodegenerative conditions like Alzheimer's disease.[9] Extra virgin olive oil is a cornerstone of the Mediterranean diet, and its consumption is linked to reduced inflammation and neuroprotection.[10][11][12][13] These effects are mediated by its rich profile of phenolic compounds, which act synergistically.[13]

Key mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediators such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[10][14] While compounds like oleocanthal and hydroxytyrosol are often highlighted, this compound contributes to the total phenolic content and the overall therapeutic matrix.[14][15]

Caption: Mechanism of anti-inflammatory action by olive polyphenols.

Part 4: Analytical Methodologies

The study of this compound requires robust analytical workflows for its extraction, isolation, and characterization from complex plant matrices.

Extraction and Isolation Protocol

The following is a generalized, self-validating protocol for the isolation of lignans from plant material. Each step includes a rationale and a quality control checkpoint.

-

Material Preparation:

-

Step: Lyophilize (freeze-dry) and grind the plant material (e.g., olive leaves, gum) to a fine powder.

-

Causality: This increases the surface area for efficient solvent penetration and prevents enzymatic degradation of phenolic compounds.

-

QC Check: Particle size analysis ensures consistency between batches.

-

-

Solvent Extraction:

-

Step: Perform exhaustive extraction of the powdered material with 80% methanol or ethanol using sonication or maceration.

-

Causality: A polar solvent system is required to efficiently extract hydrophilic compounds like lignans.

-

QC Check: A preliminary thin-layer chromatography (TLC) of the crude extract can confirm the presence of phenolic compounds.

-

-

Solvent Partitioning:

-

Step: Concentrate the extract under vacuum, resuspend in water, and partition sequentially against solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol).

-

Causality: This separates compounds based on their polarity. Lignans typically partition into the ethyl acetate fraction.

-

QC Check: HPLC analysis of each fraction confirms the selective enrichment of the target compounds.

-

-

Chromatographic Purification:

-

Step: Subject the enriched ethyl acetate fraction to column chromatography (e.g., silica gel or Sephadex LH-20) followed by preparative HPLC.

-

Causality: This provides high-resolution separation to isolate pure this compound from other closely related compounds.

-

QC Check: Analytical HPLC of the collected fractions should show a single peak with >98% purity.

-

Structural Characterization Workflow

Once isolated, the definitive identification of this compound relies on a combination of spectroscopic techniques.

Caption: Workflow for the isolation and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantitative analysis of specific polyphenols in complex mixtures like olive oil.[16] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and stereochemistry.[17][18]

Part 5: Metabolism, Bioavailability, and Safety

Metabolism and Bioavailability

The therapeutic efficacy of any phytochemical is contingent upon its absorption, distribution, metabolism, and excretion (ADME). While specific metabolic studies on pure this compound are limited, research on olive polyphenols as a group indicates they are generally well-absorbed in humans.[19][20][21][22] Following ingestion, these compounds undergo Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the gut and liver before entering systemic circulation.[23] Understanding the specific metabolic fate of this compound is a key area for future research.

Toxicological Profile

The long history of olive consumption provides strong evidence of its safety. This is supported by formal toxicological studies. A comprehensive safety assessment of a proprietary olive leaf extract (Olea europaea L.) found no evidence of mutagenicity or genotoxicity.[24] In a 90-day repeated-dose oral toxicity study in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg of body weight per day, the highest dose tested.[24] This indicates a very wide margin of safety for olive-derived extracts containing this compound.

Conclusion

This compound is a structurally defined lignan with significant ties to the health benefits of olive products. Its chemical properties, characterized by a tetrahydrofuran core and multiple hydroxyl groups, underpin its role as an antioxidant. While its specific contributions to the well-established anti-inflammatory and neuroprotective effects of olive extracts are still being fully elucidated, it remains an important component of this beneficial phytochemical matrix. Future research should focus on delineating its precise metabolic pathways, bioavailability, and exploring its pharmacological activities as an isolated compound to unlock its full therapeutic potential for researchers and drug development professionals.

References

- MedChemExpress. This compound ((-)-Olivile) | Lignan.

- SRIRAMCHEM. (-)-Olivil.

- The Merck Index Online. This compound.

- DrugFuture. This compound.

- PubChem, National Institutes of Health. This compound | C20H24O7 | CID 44566587.

- Journal of Applied Pharmaceutical Science. Antioxidant activities and phenolic composition of Olive (Olea europaea ) leaves.

- San Antonio's Gourmet Olive Oils.

- Frontiers in Nutrition. Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer's disease: a multi-target mechanistic review.

- Mlita Olive Oil Production Albania.

- MDPI. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties.

- PubMed. Antioxidant activity of olive polyphenols in humans: a review.

- Olive Oil Times.

- Olive Wellness Institute.

- ResearchGate. Cardioprotective and neuroprotective roles of oleuropein in olive.

- PMC, National Institutes of Health. Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer's disease: a multi-target mechanistic review.

- ScienceDirect. Antioxidant activity in olive oils.

- PubMed. Anti-Inflammatory Effects of Olive Leaf Extract and Its Bioactive Compounds Oleacin and Oleuropein-Aglycone on Senescent Endothelial and Small Airway Epithelial Cells.

- MDPI. Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies.

- ResearchGate. Published literature on metabolism of olive bioactive constituents through human studies.

- IRIS Unimol.

- ResearchGate. Synthesis and Antioxidant Activity of this compound-Type Lignans.

- PubMed. Synthesis and antioxidant activity of this compound-type lignans.

- PubMed. A Comprehensive Toxicological Safety Assessment of an Extract of Olea Europaea L. Leaves (Bonolive™).

- MDPI Encyclopedia. Metabolism and Bioavailability of Olive Bioactive Constituents.

- CNR-IRIS. Comparison between Traditional and Novel NMR Methods for the Analysis of Sicilian Monovarietal Extra Virgin Olive Oils.

- O-Liv.

- ChemicalBook. Lignans.

- PubMed. Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies.

- Semantic Scholar.

- MDPI. Seeking a Fast Screening Method of the Varietal Origin of Olive Oil: The Usefulness of an NMR-Based Approach.

- ChemRxiv. NMR-based metabolomic approach to estimate chemical and sensorial profiles of olive oil.

Sources

- 1. Lignans [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C20H24O7 | CID 44566587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (-)-Olivil - SRIRAMCHEM [sriramchem.com]

- 6. This compound | The Merck Index Online [merckindex.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antioxidant activity of this compound-type lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Properties of Olive Oil [sanantoniooliveoils.com]

- 11. Frontiers | Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer’s disease: a multi-target mechanistic review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective properties of extra virgin olive oil polyphenols in Alzheimer’s disease: a multi-target mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. olivewellnessinstitute.org [olivewellnessinstitute.org]

- 15. oliveoiltimes.com [oliveoiltimes.com]

- 16. o-liv.com [o-liv.com]

- 17. mdpi.com [mdpi.com]

- 18. NMR-based metabolomic approach to estimate chemical and sensorial profiles of olive oil - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antioxidant activity of olive polyphenols in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies | MDPI [mdpi.com]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Metabolism and Bioavailability of Olive Bioactive Constituents Based on In Vitro, In Vivo and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. A Comprehensive Toxicological Safety Assessment of an Extract of Olea Europaea L. Leaves (Bonolive™) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Therapeutic Potential of Olivil

An In-Depth Technical Guide to the In Vitro Biological Activity of Olivil and Related Olive Secoiridoids

This compound [(+)-1-hydroxypinoresinol] is a lignan found in various plants, most notably the olive tree (Olea europaea). As a key component of the phenolic fraction of virgin olive oil, this compound and its related secoiridoid derivatives, such as oleuropein and hydroxytyrosol, are believed to contribute significantly to the health benefits associated with the Mediterranean diet.[1][2] These benefits, including reduced incidence of cardiovascular and neurodegenerative diseases and certain cancers, have spurred intensive investigation into the underlying molecular mechanisms of these compounds.[1] This guide provides a comprehensive overview of the principal in vitro biological activities attributed to this compound and its structural relatives, offering researchers and drug development professionals a detailed exploration of the experimental frameworks used to validate these effects. We will delve into the causality behind experimental design, providing not just protocols, but the scientific rationale that underpins them.

Antioxidant and Redox Modulatory Activity

One of the most well-documented properties of olive phenols is their potent antioxidant activity.[3] This activity is foundational to many of their other biological effects, as oxidative stress is a key pathological driver in inflammation, cancer, and neurodegeneration.[2][4] The ability of these compounds to scavenge free radicals and modulate cellular redox systems is a primary area of in vitro investigation.

Mechanistic Rationale

Phenolic compounds like this compound exert antioxidant effects through several mechanisms. Their chemical structure, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[5] Beyond direct scavenging, they can also act as pro-oxidants at certain concentrations, a phenomenon that can be harnessed to selectively induce oxidative stress and subsequent cell death in cancer cells while protecting normal cells.[6][7] Furthermore, they can enhance the endogenous antioxidant defense system by increasing the levels of molecules like glutathione (GSH), a critical intracellular antioxidant.[6]

Key Experimental Protocols

This is a rapid and straightforward colorimetric assay to assess direct radical scavenging capacity. The principle lies in the reduction of the stable DPPH radical (purple) by an antioxidant to its non-radical form (yellow).

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance at 515 nm should be ~1.0.

-

Prepare serial dilutions of this compound or the test extract in methanol.

-

In a 96-well plate, add 195 µL of the DPPH solution to 5 µL of the sample solution.[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measure the absorbance at 515 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.[5]

This assay moves beyond simple chemical reactions to measure the effect of the compound on the redox environment within living cells.

Protocol:

-

Seed cells (e.g., EA.hy926 endothelial cells or C2C12 myoblasts) in a 96-well plate and allow them to adhere overnight.[6]

-

Treat the cells with non-cytotoxic concentrations of this compound for a predetermined period (e.g., 24 hours).

-

To measure intracellular ROS, incubate the cells with a fluorescent probe like DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS to the highly fluorescent DCF.

-

To measure glutathione (GSH), lyse the cells and use a commercially available GSH assay kit, which often relies on the reaction of GSH with a chromogenic substrate.

-

Read the fluorescence (for ROS) or absorbance (for GSH) using a plate reader.

-

Results are typically expressed as a percentage relative to untreated control cells. An increase in GSH levels and a decrease in ROS levels indicate an improvement in cellular redox status.[6]

Data Summary: Antioxidant Activity

| Assay | Compound/Extract | Key Finding | Reference |

| DPPH & ABTS | Hydroxytyrosol (HT) | Exhibited significantly higher antioxidant activity than total polyphenolic fractions (TPF) in DPPH assay. | [6] |

| FRAP & DPPH | Olive Pomace Extract | Resin-purified extracts showed a 3.7-fold increase in DPPH and 4.7-fold increase in FRAP activity compared to crude extracts. | [8] |

| Cellular GSH | TPF and HT | Both TPF and HT increased GSH levels in C2C12 and EA.hy926 cells. | [6] |

Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases. Olive-derived compounds have demonstrated significant anti-inflammatory properties in vitro by modulating key signaling pathways and reducing the production of inflammatory mediators.[9][10]

Mechanistic Rationale

The anti-inflammatory action of these compounds is often linked to their ability to inhibit pro-inflammatory enzymes and signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation that controls the expression of cytokines like TNF-α and IL-1β.[11][12] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade. Another mechanism is the inhibition of enzymes like lipoxygenases (LOX), which are involved in producing inflammatory leukotrienes.[13][14] Molecular docking studies have further suggested that compounds like hydroxytyrosol may directly interact with and inhibit enzymes such as 5-lipoxygenase (LOX5) through allosteric mechanisms.[15]

Key Experimental Protocol: Cytokine Expression in LPS-Stimulated Macrophages

This assay models an inflammatory response in vitro by using Lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate macrophages (e.g., RAW 264.7 or THP-1 cell lines) to produce inflammatory cytokines.

Protocol:

-

Culture macrophage cells and differentiate them if necessary (e.g., THP-1 cells with PMA).

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. This step is crucial to allow the compound to enter the cells and act on intracellular targets before the inflammatory stimulus is introduced.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours).

-

Harvest the cell culture supernatant to measure secreted cytokine levels using ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines like TNF-α, IL-1β, or IL-6.

-

Alternatively, harvest the cells to extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the gene expression levels of these cytokines.[16]

-

A known anti-inflammatory agent, such as dexamethasone, can be used as a positive control.

-

A dose-dependent reduction in cytokine expression or secretion compared to the LPS-only control indicates anti-inflammatory activity.[16]

Visualization: Anti-inflammatory Workflow

Caption: Workflow for assessing the anti-inflammatory effect of this compound.

Anticancer Properties

The potential of olive phenols as anticancer agents has been extensively documented in vitro across a wide range of cancer cell lines, including breast, leukemia, and colon cancer.[17][18] Their activity is multifaceted, involving the inhibition of proliferation, induction of apoptosis (programmed cell death), and prevention of cell migration and invasion.

Mechanistic Rationale

The anticancer effects are mediated by modulating multiple signaling pathways crucial for cancer cell survival and progression.[11] For instance, oleuropein has been shown to inhibit the anti-apoptotic gene Bcl-2 while activating pro-apoptotic genes like Bax and caspases.[17] It can also arrest the cell cycle, preventing cancer cells from dividing. Furthermore, these compounds can inhibit critical pathways like PI3K/Akt and MAPK, which are often hyperactivated in cancer and promote cell growth and survival.[17] Oleocanthal, another related compound, has been shown to induce cell death by causing lysosomal membrane permeabilization in cancer cells.[19]

Key Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment to determine the cytotoxic concentrations of a compound.

Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density that allows for logarithmic growth over the experimental period.[20]

-

After 24 hours of incubation for cell attachment, treat the cells with a range of concentrations of this compound. Include a vehicle-only control (e.g., DMSO).[21]

-

Incubate for 24, 48, and 72 hours to assess both dose- and time-dependent effects.[20]

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[22]

This method quantifies the number of apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Treat cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells using a flow cytometer. The results will differentiate between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V+ populations indicates induction of apoptosis.[21]

Visualization: Key Anticancer Signaling Pathways

Caption: Signaling pathways modulated by olive phenols in cancer cells.

Neuroprotective Effects

Given the role of oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's and Parkinson's, the neuroprotective potential of olive phenols is an area of intense research.[23][24]

Mechanistic Rationale

In vitro studies have shown that olive extracts can protect neuronal cells from various insults. For example, extracts have been shown to attenuate cell death caused by amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease.[13] The protective mechanisms are linked to the compounds' antioxidant and anti-inflammatory properties, which reduce ROS production and suppress neuroinflammation.[4] Oleuropein has been shown to reduce apoptosis in neuronal PC12 cells exposed to the neurotoxin 6-OHDA, a model for Parkinson's disease, by modulating the Bax/Bcl-2 ratio.[24]

Key Experimental Protocol: Neuroprotection against Aβ-induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides.

Protocol:

-

Culture a human neuroblastoma cell line, such as SH-SY5Y, and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.[13][14]

-

Pre-treat the differentiated cells with non-toxic concentrations of this compound for 24 hours.[13]

-

Expose the cells to a toxic concentration of aggregated Aβ1-42 peptide for another 24 hours. A control group will be treated with Aβ1-42 alone.

-

Assess cell viability using the MTT assay as described previously.

-

A significant increase in cell viability in the this compound-pretreated group compared to the Aβ-only group demonstrates a neuroprotective effect.[13]

-

Further mechanistic studies can be performed, such as measuring intracellular ROS levels or markers of apoptosis (e.g., caspase activity), to elucidate the protective pathway.

Conclusion and Future Directions

The in vitro evidence strongly supports the multifaceted biological activity of this compound and related secoiridoids from olives. Through their potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, these compounds demonstrate significant therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and validation of these effects. Future research should focus on elucidating the precise molecular targets through advanced techniques like proteomics and transcriptomics, exploring synergistic effects with existing therapeutics, and translating these promising in vitro findings into well-designed in vivo and clinical studies.

References

- Olive Leaves as a Source of Anticancer Compounds: In Vitro Evidence and Mechanisms. (n.d.). Google Scholar.

- Molecular Docking and Molecular Dynamics Aided Virtual Search of OliveNet™ Directory for Secoiridoids to Combat SARS-CoV-2 Infection and Associated Hyperinflammatory Responses. (n.d.). Frontiers.

- In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids. (n.d.). Frontiers.

- Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts. (n.d.). NIH.

- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). Google Scholar.

- In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids. (2021, October 11). PMC - PubMed Central.

- Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace. (n.d.). MDPI.

- Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties. (n.d.). Google Scholar.

- Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties. (2024, June 24). Google Scholar.

- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (n.d.). Google Scholar.

- Evaluation of the Antioxidant Properties and Bioactivity of Koroneiki and Athinolia Olive Varieties Using In Vitro Cell-Free and Cell-Based Assays. (n.d.). MDPI.

- Anticancer mechanisms of phenolic compounds from olive oil. (n.d.). ResearchGate.

- Evaluation of extra virgin olive oil compounds using computational methods: in vitro, ADMET, DFT, molecular docking and human gene network analysis study. (2025, January 3). PubMed Central.

- In vitro antioxidant activity of extracts obtained at different times... (n.d.). ResearchGate.

- The In Vitro, Ex Vivo, and In Vivo Effect of Edible Oils: A Review on Cell Interactions. (n.d.). MDPI.

- Biological Activity of Phenolic Compounds in Extra Virgin Olive Oils through Their Phenolic Profile and Their Combination with Anticancer Drugs Observed in Human Cervical Carcinoma and Colon Adenocarcinoma Cells. (2020, May 24). PubMed.

- From Green Technology to Functional Olive Oils: Assessing the Best Combination of Olive Tree-Related Extracts with Complementary Bioactivities. (n.d.). MDPI.

- Biological Activities of Phenolic Compounds Present in Virgin Olive Oil. (n.d.). MDPI.

- In Vitro Evaluation of Olive Leaf (Olea europaea L.) Extract as a Functional Food Component in Combination with Chemotherapeutics in MCF-7 Breast Cancer Cells. (n.d.). MDPI.

- Summary of olive and its active compounds and target signaling pathway. (n.d.). ResearchGate.

- Anticancer effect of an olive tree extract through his cytotoxic, antioxidant and antiangiogenic activities. (2018, May). Clinical Studies made on OLIVIE products LT.

- Bioactivity of Olive Oil Phenols in Neuroprotection. (2017, October 25). The world's largest collection of open access research papers.

- Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties. (n.d.). Google Scholar.

- Olive Leaves and Mill Waste Exert Anti-Tumoral Properties in Hepatoma Cell Line. (2014, May 7). Google Scholar.

- In vitro antioxidant and anti-inflammatory activity of an oleuropein-enriched extract obtained from olives leaves on BME-UV1 cells. (2022, August 3). PubMed.

- Anticancer molecular mechanisms of oleocanthal. (2020, May 24). PubMed.

- In Vitro Evaluation of Olive Leaf (Olea europaea L.) Extract as a Functional Food Component in Combination with Chemotherapeutics in MCF-7 Breast Cancer Cells. (2025, June 27). PubMed Central.

- Anti-tumor Effect of Oleic Acid in Hepatocellular Carcinoma Cell Lines via Autophagy Reduction. (2021, February 5). PubMed.

- In Vitro Antioxidant, Antimicrobial and Anticancer Activities of Olive (Oleaeuropaea L.) Pomace. (2026, January 2). ResearchGate.

- Docking and Molecular Dynamics Simulations Reveal A Possible Site of Interaction of Olive Leaf Extract Hydroxytyrosol with Polyunsaturated Fatty Acid 5-Lipoxygenase Human Enzyme. (2025, August 10). ResearchGate.

- The Effect of Dietary Intervention With High-Oleocanthal and Oleacein Olive Oil in Patients With Early-Stage Chronic Lymphocytic Leukemia: A Pilot Randomized Trial. (2022, January 21). NIH.

- Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. (2018, October 28). Google Scholar.

- Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of extra virgin olive oil compounds using computational methods: in vitro, ADMET, DFT, molecular docking and human gene network analysis study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and hydroxytyrosol from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids [frontiersin.org]

- 14. In vitro Neuroprotective Potential and Lipidomics Study of Olive Leaves Extracts Enriched in Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro antioxidant and anti-inflammatory activity of an oleuropein-enriched extract obtained from olives leaves on BME-UV1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Biological Activity of Phenolic Compounds in Extra Virgin Olive Oils through Their Phenolic Profile and Their Combination with Anticancer Drugs Observed in Human Cervical Carcinoma and Colon Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effect of Dietary Intervention With High-Oleocanthal and Oleacein Olive Oil in Patients With Early-Stage Chronic Lymphocytic Leukemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. olivie.ma [olivie.ma]

- 22. In Vitro Evaluation of Olive Leaf (Olea europaea L.) Extract as a Functional Food Component in Combination with Chemotherapeutics in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective Effects of Olive Oil: A Comprehensive Review of Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. files.core.ac.uk [files.core.ac.uk]

A Technical Guide to the Natural Sourcing and Chromatographic Isolation of Olivil for Research and Development

Abstract

Olivil, a furofuran lignan, is a bioactive phytochemical of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological properties. As a stereoisomer of other prominent lignans, its precise isolation and characterization are paramount for rigorous scientific investigation and drug development. This guide provides a comprehensive overview of the natural origins of this compound, focusing on its primary source, Olea europaea, and details a robust, multi-stage methodology for its extraction, purification, and verification. We delve into the rationale behind key experimental choices, from solvent selection in initial extractions to the optimization of chromatographic separations. The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for obtaining high-purity this compound for preclinical and clinical studies.

Introduction: The Scientific Imperative for Pure this compound

Lignans are a major class of polyphenols found in plants, formed by the oxidative dimerization of two phenylpropanoid units.[1][2] Within this class, this compound represents a molecule of significant therapeutic potential. Its chemical structure is characterized by a central furofuran ring system. It is crucial to understand that "this compound" can exist as multiple stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[3][4] These subtle structural differences can lead to vastly different biological activities, making the isolation of specific stereoisomers a critical objective for researchers.[4] For instance, different enantiomers of a compound can have substantially different effects in biological systems.[4] The growing body of evidence pointing to the antioxidant, anti-inflammatory, and neuroprotective activities of this compound and related compounds necessitates a clear and reproducible pathway to its isolation from natural matrices.[5]

This guide serves as a technical blueprint for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the underlying principles that govern the successful isolation of this promising lignan.

Natural Abundance and Distribution of this compound

The primary and most commercially viable source of this compound is the olive tree (Olea europaea).[6][7] This lignan is not uniformly distributed throughout the plant; its concentration varies significantly depending on the cultivar, geographical location, ripeness, and the specific part of the tree being analyzed.[6][8] While most abundant in the woody tissues, significant quantities can be found in the fruit, leaves, and particularly in the stones (pits).[1] Consequently, this compound is a natural constituent of extra virgin olive oil (EVOO), where it contributes to the oil's stability and health benefits.[9][10]

The choice of source material is a critical first step in the isolation workflow, directly impacting the complexity and yield of the subsequent purification process. Olive mill wastewater (OMWW), a byproduct of olive oil production, is also a rich, albeit complex, source of hydrophilic phenols, including this compound derivatives, presenting both an opportunity for value-added recovery and a significant purification challenge.[11]

| Source Material (Olea europaea) | Typical Lignan Concentration Range | Key Considerations for Isolation |

| Extra Virgin Olive Oil (EVOO) | Up to 100 mg/kg (total lignans)[9][10] | Lipophilic matrix requires initial liquid-liquid extraction to separate phenols from triglycerides. |

| Olive Leaves | Variable; rich in various polyphenols[6][8] | Requires drying and grinding; extracts are complex and contain high levels of chlorophyll and other pigments. |

| Olive Stones (Pits) | High concentration relative to pulp[1] | Hard, woody matrix requires extensive grinding and robust extraction conditions. |

| Olive Bark | Contains various lignans, including glucosides[9] | Harvesting is not commercially scalable for oil production byproducts. |

| Olive Mill Wastewater (OMWW) | High concentration of hydrophilic phenols[11] | Highly aqueous and complex matrix; requires pre-treatment to remove suspended solids and interfering compounds. |

The Biosynthetic Origin of this compound

Understanding the biosynthetic pathway of this compound provides crucial context for its presence in Olea europaea. This compound, like other lignans, originates from the phenylpropanoid pathway, a fundamental metabolic route in higher plants responsible for producing a vast array of secondary metabolites. The pathway begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into monolignols, primarily coniferyl alcohol. The specific stereochemistry of the final lignan is determined by the involvement of dirigent proteins, which guide the oxidative coupling of two monolignol radicals to form a specific stereoisomer.

Caption: Simplified biosynthetic pathway of this compound from Phenylalanine.

A Multi-Stage Protocol for the Isolation and Purification of this compound

The isolation of this compound is a multi-step process designed to systematically remove interfering compounds and enrich the target molecule. The following protocol outlines a robust workflow, beginning with extra virgin olive oil as the starting matrix, which is a common and well-characterized source.

Experimental Workflow Overview

Sources

- 1. researchgate.net [researchgate.net]

- 2. Polyphenols Lignans in Extra Virgin Olive Oil ⋆ Morocco Gold Olive Oil [morocco-gold.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stereoisomerism - Wikipedia [en.wikipedia.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Traditional Uses, Phytochemistry, and Pharmacology of Olea europaea (Olive) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gardenia.net [gardenia.net]

- 8. ijpbp.com [ijpbp.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Identification of lignans as major components in the phenolic fraction of olive oil. | Semantic Scholar [semanticscholar.org]

- 11. Antioxidant and Biological Activities of Hydroxytyrosol and Homovanillic Alcohol Obtained from Olive Mill Wastewaters of Extra-Virgin Olive Oil Production - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-Neoplastic Mechanisms of Olive-Derived Bioactive Compounds

Preamble: Contextualizing Olivil and the Scope of this Guide

The investigation of natural compounds for therapeutic applications represents a cornerstone of modern drug discovery. Within this domain, the phytochemicals derived from the olive tree (Olea europaea) have garnered significant scientific interest for their potential health benefits, particularly in oncology.[1] This guide focuses on the molecular mechanisms of action of these compounds in cancer cells.

The term "this compound" refers to a specific lignan present in olive oil. However, the body of research detailing its exclusive anti-cancer mechanisms remains nascent. In contrast, a wealth of data has elucidated the potent anti-neoplastic activities of other phenolic compounds abundant in extra virgin olive oil (EVOO) and olive leaf extract (OLE), such as oleuropein , hydroxytyrosol , and the secoiridoid oleocanthal .[2][3][4]

Therefore, to provide a comprehensive and robust technical resource, this document will focus on the well-documented mechanisms of these representative olive-derived compounds. The principles and pathways described herein are foundational to understanding the therapeutic potential of this class of phytochemicals, to which this compound belongs. We will explore the causal relationships behind experimental observations, detail the methodologies used to derive these insights, and present a multi-faceted view of how these natural molecules combat carcinogenesis at the cellular level.

Induction of Apoptosis: A Multi-Pronged Strategy for Cell Elimination

A primary objective of cancer therapy is to trigger programmed cell death, or apoptosis, selectively in malignant cells. Cancer cells often develop resistance to conventional apoptotic signals.[5] Olive-derived polyphenols have demonstrated the ability to overcome this resistance through several distinct and potent mechanisms.

The Unique Lysosomal Disruption by Oleocanthal

From a mechanistic standpoint, the action of oleocanthal is particularly compelling. Instead of engaging classical apoptotic pathways initially, oleocanthal induces rapid and selective cancer cell death via Lysosomal Membrane Permeabilization (LMP) .[6]

Causality and Experimental Insight: Cancer cells are characterized by an elevated metabolic rate, leading to larger and more numerous lysosomes, which are responsible for cellular waste degradation.[3] These organelles contain potent hydrolytic enzymes. Researchers hypothesized that the increased fragility of lysosomal membranes in cancer cells could be a therapeutic vulnerability. Oleocanthal was found to puncture these lysosomal membranes, releasing their enzymatic contents into the cytoplasm.[3][6] This catastrophic event digests the cell from within, causing cell death in as little as 30 minutes, a timeframe far shorter than the 16-24 hours typical of classical apoptosis.[3] Crucially, the lysosomes of healthy, non-cancerous cells remain unaffected, providing a significant therapeutic window.[6]

Intrinsic (Mitochondrial) Pathway Activation by Oleuropein and Hydroxytyrosol

Oleuropein and its metabolite, hydroxytyrosol, primarily engage the intrinsic apoptotic pathway, which is governed by the mitochondria.[4][7][8]

Causality and Experimental Insight: This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). In many cancers, anti-apoptotic proteins are overexpressed, preventing cell death. Oleuropein treatment has been shown to alter this balance, downregulating the expression of Bcl-2 and upregulating Bax.[7] This shift increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the "apoptosome," which activates a cascade of cysteine proteases known as caspases .[9] This culminates in the activation of effector caspases, like Caspase-3 , which execute the final stages of cell death by cleaving critical cellular substrates.[8][9]

Visualizing Apoptotic Pathways

Caption: Apoptotic pathways activated by olive polyphenols.

Experimental Protocol: Annexin V-FITC / Propidium Iodide Apoptosis Assay

This protocol is a self-validating system for quantifying apoptosis by differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7, HepG2) in 6-well plates at a density of 2 x 10⁵ cells/well. Allow cells to adhere for 24 hours.

-

Treat cells with various concentrations of the test compound (e.g., Oleuropein at 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating dead cells).

-

Wash attached cells with PBS (Phosphate-Buffered Saline).

-

Detach cells using Trypsin-EDTA. Combine with the collected medium from step 2.1.

-

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC Annexin V.

-

Add 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live Cells: Annexin V-negative, PI-negative (Bottom-Left Quadrant).

-

Early Apoptotic Cells: Annexin V-positive, PI-negative (Bottom-Right Quadrant).

-

Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive (Top-Right Quadrant).

-

Necrotic Cells: Annexin V-negative, PI-positive (Top-Left Quadrant).

-

Disruption of the Cancer Cell Cycle

Uncontrolled proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Therapeutic intervention often aims to induce cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.

Causality and Experimental Insight: The cell cycle is a tightly regulated process with critical checkpoints. Olive-derived compounds have been shown to induce arrest at different phases. For example, EVOO extracts can cause a marked growth arrest in the G2/M phase in bladder cancer cells.[10] Oleuropein has been reported to induce S-phase arrest in breast cancer cell lines.[7]

This arrest is mechanistically linked to the modulation of key regulatory proteins. Olive polyphenols can downregulate the expression of cyclins , such as Cyclin D1, which are essential for progression through the G1 phase.[11] Concurrently, they can upregulate cyclin-dependent kinase inhibitors (CKIs) like p21.[7] The upregulation of p21 effectively puts a "brake" on the cell cycle machinery, preventing the transition from G1 to S phase or from G2 to M phase.

Visualizing Cell Cycle Regulation

Caption: Intervention points of olive polyphenols in the cell cycle.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent. When cells are fixed and permeabilized, PI enters and binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA. This allows for the differentiation of cells based on their cell cycle phase: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).

Methodology:

-

Cell Culture and Treatment:

-

Prepare cells and treat with the test compound as described in the apoptosis protocol (Section 1.0).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash once with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for degrading RNA to ensure PI only stains DNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze samples using a flow cytometer, measuring the fluorescence in the appropriate channel for PI (e.g., PE or PerCP).

-

Use a linear scale for the x-axis (DNA content).

-

Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak indicates apoptotic cells with fragmented DNA.

-

Modulation of Key Oncogenic Signaling Pathways

Cancer cell growth, survival, and proliferation are driven by aberrant activation of intracellular signaling pathways. Olive polyphenols act as multi-target agents, inhibiting several of these critical cascades.

Causality and Experimental Insight:

-

PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated pathways in human cancer, promoting cell survival and proliferation.[8] Oleuropein has been demonstrated to suppress the phosphorylation, and thus the activation, of Akt.[8] By inhibiting this central node, oleuropein disrupts the downstream signaling that would otherwise promote cell growth and suppress apoptosis.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting the expression of genes involved in cell survival, proliferation, and angiogenesis. In many cancer cells, this pathway is constitutively active. Oleuropein can inhibit NF-κB activation, which in turn leads to the downregulation of its target genes, including the aforementioned Cyclin D1.[7]

Visualizing PI3K/Akt Pathway Inhibition

Caption: Inhibition of the PI3K/Akt survival pathway by Oleuropein.

Experimental Protocol: Western Blotting for Protein Expression & Phosphorylation

Principle: Western blotting allows for the detection and semi-quantification of a specific protein in a complex mixture. It is the gold-standard method for assessing changes in protein expression levels (e.g., Bax vs. Bcl-2) and activation status via phosphorylation (e.g., phosphorylated-Akt vs. total-Akt).

Methodology:

-

Protein Extraction:

-

Treat and harvest cells as previously described.

-

Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical for preserving the phosphorylation status of proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-Caspase-3, anti-GAPDH) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting chemiluminescent signal using a digital imager or X-ray film.

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin) to correct for loading differences. For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal (e.g., p-Akt/Total Akt).

-

Data Summary: Cytotoxic Potency

The efficacy of a compound is often initially quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit a biological process (like cell proliferation) by 50%.

| Compound/Extract | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| Olive Leaf Extract (OLE) | MCF-7 (Breast) | MTT | ~200 µg/mL | [7] |

| Olive Leaf Extract (OLE) | Jurkat (Leukemia) | Proliferation | 4 µg/mL (at 48h) | [11] |

| EVOO Extract | T24 (Bladder) | Proliferation | ~32 µg/mL | [11] |

| Oleocanthal | 501Mel (Melanoma) | Growth Inhibition | 13.6 µM | [11] |

| Oleanolic Acid | MCF-7 (Breast) | Cytotoxicity | 132.29 µg/mL | [11] |

| Oleanolic Acid | DU145 (Prostate) | Cytotoxicity | 112.57 µg/mL | [11] |

Conclusion and Future Directions

The bioactive compounds derived from olives, particularly polyphenols like oleuropein, hydroxytyrosol, and oleocanthal, exhibit potent anti-cancer activity through a multi-targeted approach. They effectively induce apoptosis via both intrinsic and lysosomal pathways, halt cell cycle progression by modulating key regulatory proteins, and inhibit critical oncogenic signaling cascades such as the PI3K/Akt and NF-κB pathways. This ability to engage multiple, often redundant, cancer-promoting mechanisms makes them compelling candidates for further investigation in both chemoprevention and as adjuncts to conventional therapies.

While the specific role of the lignan this compound requires more focused research, the broader mechanistic landscape of olive-derived compounds provides a strong rationale for their continued development. Future work should focus on bioavailability, synergistic effects with existing chemotherapeutics,[10] and the translation of these profound cellular effects into in vivo models and ultimately, clinical applications.

References

-

Tylińska, B., & Wiatrak, B. (2021). Bioactive Olivacine Derivatives—Potential Application in Cancer Therapy. International Journal of Molecular Sciences, 22(12), 6634. [Link]

-

Coccia, A., et al. (2016). Extra-virgin olive oil phenols block cell cycle progression and modulate chemotherapeutic toxicity in bladder cancer cells. Oncology Reports, 36(6), 3095–3104. [Link]

-

ResearchGate. (n.d.). Cytotoxic effect of olive leaf extract. Influence of initial cell number of human breast cancer MCF-7 cells incubated with olive leaf extract. [Link]

-

Al-Sadeq, M. A., et al. (2024). Synergistic cytotoxicity of olive leaf extract-loaded lipid nanocarriers combined with Newcastle disease virus against cervical cancer cells. Scientific Reports, 14(1), 19362. [Link]

-

ResearchGate. (n.d.). The mechanism of the antitumor action of olivacine. [Link]

-

ResearchGate. (n.d.). OEL induced cell cycle arrest in G2/M phase. [Link]

-

Vogel, P., et al. (2021). The Anti-cancer Effect of Olea europaea L. Products: a Review. Current Pharmaceutical Biotechnology, 22(11), 1469–1491. [Link]

-

The Olive Oil Source. (n.d.). Olive Oil and Cancer. [Link]

-

Afacan, G., et al. (2025). Antitumor Mechanisms of Olive Fruit Metabolites, Maslinic, and Oleanolic Acids on Lung Cancer Cells. Russian Journal of Bioorganic Chemistry, 51(1), 80-88. [Link]

-

Hunter College. (2019). Hunter Study Shows That Certain Olive Oils Kill Cancer Cells. [Link]

-

ResearchGate. (n.d.). Olive oil oleuropein has anti-breast cancer properties with higher efficiency on ER-negative cells. [Link]

-

kyoord. (n.d.). Olive Oil and Cancer: What Scientific Research Really Says. [Link]

-

The Harvard Gazette. (2024). Potential link to an everyday food in cancer findings. [Link]

-

Phelan, S. A., et al. (2023). Oleuropein Induces Cytotoxicity and Peroxiredoxin Over-expression in MCF-7 Human Breast Cancer Cells. Anticancer Research, 43(10), 4333–4339. [Link]

-

Boukhatem, M. N., et al. (2023). Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy. Molecules, 28(17), 6209. [Link]

-

Psaltopoulou, T., et al. (2011). Olive oil intake and cancer risk: a systematic review and meta-analysis. PLoS One, 6(4), e19642. [Link]

-

He, Z., et al. (2015). Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line. Molecular Medicine Reports, 11(6), 4617–4624. [Link]

-

Carrasco-Castilla, J., et al. (2012). Antitumor effect of oleic acid; mechanisms of action: a review. Nutricion Hospitalaria, 27(6), 1860–1865. [Link]

-

Chang, M. Y., et al. (2015). Linalool Induces Cell Cycle Arrest and Apoptosis in Leukemia Cells and Cervical Cancer Cells through CDKIs. International Journal of Molecular Sciences, 16(12), 28169–28179. [Link]

-

Khan, M., et al. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Medicina, 60(2), 281. [Link]

-

Siegel, R. M., & Lenardo, M. J. (2002). Apoptosis signaling pathways. Current Protocols in Immunology, Chapter 11, Unit 11.9C. [Link]

-

Al-Oqail, M. M., et al. (2025). Apoptosis, DNA damage, and cell cycle arrest: The anticancer mechanisms of quercetin in human cervix epithelioid carcinoma cells. International Journal of Health Sciences, 19(2), 25-33. [Link]

-

Fulda, S. (2014). How to target apoptosis signaling pathways for the treatment of pediatric cancers. Frontiers in Oncology, 4, 175. [Link]

-

Taylor & Francis. (n.d.). Induced cell cycle arrest – Knowledge and References. [Link]

Sources

- 1. Olive oil intake and cancer risk: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aboutoliveoil.org [aboutoliveoil.org]

- 4. Oleuropein Induces Cytotoxicity and Peroxiredoxin Over-expression in MCF-7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. hunter.cuny.edu [hunter.cuny.edu]

- 7. researchgate.net [researchgate.net]

- 8. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 10. Extra-virgin olive oil phenols block cell cycle progression and modulate chemotherapeutic toxicity in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant properties of Olivil explained

Initial searches revealed that "Olivil" is a specific lignan found in Olea europaea[1][2]. However, the term is often used more broadly in commercial contexts to refer to olive-derived antioxidants in general, with a heavy focus on hydroxytyrosol and oleuropein, which are much more studied and potent antioxidants[3][4][5][6]. The prompt requires a technical guide on "this compound," and my searches have confirmed its chemical identity as a lignan with the CAS Registry Number 2955-23-9[1]. One source explicitly states it has "weak DPPH radical scavenging activity (EC50= 176 μM)"[7]. This is a critical piece of information. In contrast, hydroxytyrosol is described as one of the most potent antioxidants ever identified[4][8].

Given the audience (researchers, scientists, drug development professionals), it's crucial to address this nuance. A guide focused solely on the specific, weakly antioxidant lignan "this compound" might be of limited value. A more effective approach, while staying true to the topic, would be to frame the guide around the antioxidant properties of olive lignans, using this compound as the central example, but also contextualizing its activity relative to other, more potent olive phenolics like hydroxytyrosol and oleuropein. This allows for a comprehensive and valuable technical document.

I will also focus heavily on the indirect antioxidant mechanism via Nrf2 activation, as this is a key area of interest for drug development and several sources indicate that lignans, in general, are potent activators of this pathway[9][10][11][12]. This provides a more compelling story for this compound's potential beyond its weak direct scavenging activity.

Therefore, the refined plan is:

-

Structure the Guide :

-

Abstract : A concise summary for professionals.

-

1.0 Introduction to Olive Phenolics as Antioxidants : Briefly introduce the major classes of antioxidant compounds in olives (secoiridoids, phenolic alcohols, and lignans). State the guide's focus on the lignan this compound, positioning it within this broader, synergistic context.

-

2.0 Physicochemical Profile of this compound :

-

3.0 Mechanisms of Antioxidant Action :

-

3.1 Direct Radical Scavenging : Discuss the chemical basis for scavenging (hydrogen/electron donation). Present quantitative data (e.g., DPPH assay results for this compound) and compare its potency to other olive phenolics[7][13].

-

3.2 Indirect Antioxidant Mechanisms: Nrf2 Pathway Modulation : This will be the core technical section.

-

-

4.0 Methodologies for Efficacy Assessment :

-

4.1 In Vitro Protocols for Direct Antioxidant Capacity :

-

DPPH Radical Scavenging Assay (detailed step-by-step protocol).

-

ABTS Radical Cation Decolorization Assay.

-

Ferric Reducing Antioxidant Power (FRAP) Assay.

-

-

4.2 Cell-Based Protocols for Indirect Antioxidant Activity :

-

Nrf2 Nuclear Translocation via Immunofluorescence or Western Blot.

-

Antioxidant Response Element (ARE) Reporter Gene Assay.

-

Measurement of Downstream Enzyme Activity (e.g., SOD, Catalase assay kits).

-

-

-

5.0 Bioavailability and Considerations for Drug Development : Briefly touch upon the absorption and metabolism of lignans, a critical factor for in vivo efficacy.

-

7.0 References : Compile the complete list.

-

-

Create Visualizations :

-

Graphviz Diagram 1: The Keap1-Nrf2-ARE signaling pathway, showing activation by this compound/Lignans.

-

Graphviz Diagram 2: Experimental workflow for the DPPH assay.

-

Table 1: Physicochemical Properties of this compound and related compounds.

-

Table 2: Comparison of Direct Antioxidant Activity (IC50/EC50 values).

-

This structure provides a comprehensive, technically deep, and honest assessment of this compound's antioxidant properties, which is exactly what the target audience requires. It acknowledges the compound's specific identity and its limitations while highlighting its potential through a more complex and therapeutically relevant mechanism (Nrf2). This fulfills the core requirements of scientific integrity and expertise. I will now proceed with generating the content based on this refined plan.The user wants a detailed technical guide on the antioxidant properties of this compound for a scientific audience. I have already performed initial research and established a comprehensive plan.

Plan Execution:

-

Draft the Abstract and Introduction: I will start by writing a concise abstract summarizing the guide's content. Then, I will write the introduction, positioning this compound within the broader context of olive phenolics and outlining the guide's structure.

-

Write Section 2: Physicochemical Profile: I will detail the chemical structure of this compound using information from PubChem and other chemical databases[1][2]. I will create a table comparing its properties to hydroxytyrosol and oleuropein to provide context.

-

Write Section 3: Mechanisms of Antioxidant Action:

-

Direct Scavenging: I will explain the chemical principles and present the known, relatively weak, DPPH scavenging data for this compound (EC50= 176 μM)[7]. I will create a comparative table of IC50/EC50 values to benchmark its activity against more potent antioxidants.

-

Indirect Mechanism (Nrf2): This will be the most detailed part. I will describe the Keap1-Nrf2-ARE pathway. I will synthesize information on how lignans, as a class, activate this pathway[9][10][11][12]. I will then create the first Graphviz diagram illustrating this signaling cascade.

-

-

Write Section 4: Methodologies:

-

I will write detailed, step-by-step protocols for the DPPH, ABTS, and FRAP assays. For each, I will explain the causality behind the steps (e.g., why a specific wavelength is used for measurement, the role of each reagent).

-

I will create the second Graphviz diagram to illustrate the experimental workflow of one of these assays (e.g., DPPH).

-

I will then outline the protocols for cell-based assays to measure Nrf2 activation, such as Western blotting for nuclear translocation and ARE reporter assays.

-

-

Compile References and Review: Throughout the writing process, I will meticulously track all sources. Finally, I will compile the complete, numbered reference list with titles, sources, and clickable URLs. I will perform a final review of the entire document to ensure it meets all the prompt's requirements for scientific integrity, formatting, and visualization.

This systematic approach will ensure all core requirements are met, resulting in a high-quality, in-depth technical guide. I will now begin generating the content.### An In-depth Technical Guide to the Antioxidant Properties of this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the antioxidant properties of this compound, a lignan found in the olive tree (Olea europaea). While many olive-derived phenolics are renowned for their potent antioxidant effects, this compound presents a nuanced profile characterized by modest direct free-radical scavenging but a potentially significant role in modulating endogenous antioxidant systems. This document moves beyond a simple cataloging of effects to explain the causal mechanisms and experimental rationale critical for scientific and drug development applications. We will dissect the dual nature of this compound's antioxidant action: its direct, albeit weak, capacity to neutralize free radicals and its more compelling indirect mechanism involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Detailed, field-proven protocols for assessing both direct and indirect antioxidant efficacy are provided, alongside a critical discussion of bioavailability. This guide is structured to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and related lignans in oxidative stress-mediated pathologies.

Introduction to Olive Phenolics and the Position of this compound

The health benefits of the Mediterranean diet are frequently attributed to the high consumption of extra virgin olive oil, which is rich in bioactive phenolic compounds.[15] These compounds are broadly categorized into secoiridoids (e.g., oleuropein), phenolic alcohols (e.g., hydroxytyrosol), and lignans.[16] While oleuropein and hydroxytyrosol are recognized for their exceptionally potent direct antioxidant activities, the lignan fraction, which includes compounds like (+)-pinoresinol and this compound, contributes to the overall protective effects through distinct mechanisms.[5][6][17]

This compound, a specific furofuran lignan, is a component of this complex phytochemical matrix.[1][2] For drug development professionals and researchers, understanding this compound requires looking beyond simple free-radical scavenging metrics. Its primary therapeutic interest may lie in its ability to activate cellular defense pathways, a more subtle but potentially more impactful mechanism of action. This guide will therefore provide a detailed examination of this compound's physicochemical properties and dissect its dual antioxidant mechanisms, with a particular focus on the modulation of the Nrf2 signaling pathway—a master regulator of cellular redox homeostasis.[9][11]

Physicochemical Profile of this compound

A precise understanding of a molecule's structure is fundamental to interpreting its biological activity. This compound's antioxidant capacity is intrinsically linked to its chemical architecture.

Chemical Identity and Structure

This compound is a furofuran lignan isolated from the gum-resin and wood of the olive tree, Olea europaea L.[1][7] Its structure features two 4-hydroxy-3-methoxyphenyl units linked to a central tetrahydrofuran ring system. The presence and accessibility of the hydroxyl groups on the phenyl rings are key determinants of its direct radical scavenging potential.

| Property | Data | Source |

| IUPAC Name | (3R,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(hydroxymethyl)oxolan-3-ol | [2] |

| CAS Number | 2955-23-9 | [1] |

| Molecular Formula | C₂₀H₂₄O₇ | [2] |

| Molecular Weight | 376.40 g/mol | [1][2] |

| Appearance | Crystals | [1] |

| Solubility | Soluble in hot water, alcohol, acetic acid, fatty oils | [1] |

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two distinct, complementary pathways: direct interaction with reactive oxygen species (ROS) and indirect action via the upregulation of the cell's innate antioxidant defense machinery.

Direct Radical Scavenging Activity

Direct antioxidant action involves the donation of a hydrogen atom or an electron from the antioxidant molecule to a free radical, thereby neutralizing its reactivity. The efficacy of this process is determined by the bond dissociation enthalpy of the antioxidant's hydroxyl groups.

While possessing the necessary phenolic hydroxyl groups, studies indicate this compound is a relatively weak direct radical scavenger compared to other olive phenolics.[7][18] Research on wood extracts from Olea europaea reported a half-maximal effective concentration (EC50) of 176 μM for this compound in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7] This is significantly weaker than key olive antioxidants like hydroxytyrosol, which is considered one of the most potent natural antioxidants discovered.[4][6]

| Compound | Assay | IC50 / EC50 Value | Source |

| This compound | DPPH | 176 μM | [7] |